molecular formula C22H28N2O B14359876 8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile CAS No. 93499-61-7

8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile

Cat. No.: B14359876
CAS No.: 93499-61-7
M. Wt: 336.5 g/mol
InChI Key: JQEWKZDNMZLNFS-UHFFFAOYSA-N
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Description

8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a quinoline core and a substituted octene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The subsequent introduction of the 5,5,7,7-tetramethyloct-1-en-1-yl group can be accomplished through an etherification reaction, where the quinoline is reacted with the appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the octene side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure and temperature.

    Substitution: Alkyl halides, nucleophiles, basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.

    Medicine: Explored for its potential use in cancer therapy, as it can inhibit certain enzymes involved in tumor growth.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile involves its interaction with molecular targets such as enzymes and DNA. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.

    Quinoline-2-carbonitrile: Shares the quinoline core but lacks the substituted octene side chain, resulting in different chemical properties and applications.

    5,5,7,7-Tetramethyloct-1-en-1-yl derivatives: Compounds with similar side chains but different core structures, used in material science and organic synthesis.

Uniqueness

8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile is unique due to its combination of a quinoline core and a substituted octene side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93499-61-7

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

8-(5,5,7,7-tetramethyloct-1-enoxy)quinoline-2-carbonitrile

InChI

InChI=1S/C22H28N2O/c1-21(2,3)16-22(4,5)13-6-7-14-25-19-10-8-9-17-11-12-18(15-23)24-20(17)19/h7-12,14H,6,13,16H2,1-5H3

InChI Key

JQEWKZDNMZLNFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CCC=COC1=CC=CC2=C1N=C(C=C2)C#N

Origin of Product

United States

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